Methyl[2-methyl-1-(pyrrolidin-1-yl)propan-2-yl]amine
Overview
Description
Methyl[2-methyl-1-(pyrrolidin-1-yl)propan-2-yl]amine is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Mechanism of Action
Target of Action
Methyl[2-methyl-1-(pyrrolidin-1-yl)propan-2-yl]amine, also known as PF-04455242, is a novel κ-opioid receptor (KOR) antagonist . It has a high affinity for human, rat, and mouse KOR . It also has a reduced affinity for human μ-opioid receptors (MORs) .
Mode of Action
As a KOR antagonist, PF-04455242 binds to the κ-opioid receptors, blocking their activation by endogenous ligands . This prevents the typical downstream effects triggered by KOR activation.
Biochemical Pathways
Kors are known to be involved in pain perception, consciousness, motor control, and mood . Therefore, antagonism of these receptors can potentially influence these processes.
Pharmacokinetics
The compound’s high affinity for kors suggests that it may have good bioavailability and distribution in the body .
Result of Action
PF-04455242 has demonstrated antidepressant-like efficacy in a mouse forced swim test . It also attenuated the behavioral effects of stress in a mouse social defeat stress assay . Furthermore, it showed therapeutic potential in treating reinstatement of extinguished cocaine-seeking behavior in a mouse conditioned place preference .
Biochemical Analysis
Biochemical Properties
The pyrrolidine ring in Methyl[2-methyl-1-(pyrrolidin-1-yl)propan-2-yl]amine is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the steric factors and spatial orientation of substituents on the pyrrolidine ring .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[2-methyl-1-(pyrrolidin-1-yl)propan-2-yl]amine typically involves the reaction of 2-methyl-2-(pyrrolidin-1-yl)propanal with methylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or ethanol, and the mixture is stirred at room temperature for several hours. The product is then purified using standard techniques such as distillation or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques to achieve high purity levels required for specific applications .
Chemical Reactions Analysis
Types of Reactions
Methyl[2-methyl-1-(pyrrolidin-1-yl)propan-2-yl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alkoxides, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted pyrrolidine compounds .
Scientific Research Applications
Methyl[2-methyl-1-(pyrrolidin-1-yl)propan-2-yl]amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2-(pyrrolidin-1-yl)propanal
- N-Methyl-2-pyrrolidinone
- 1-Methyl-2-pyrrolidinone
Uniqueness
Methyl[2-methyl-1-(pyrrolidin-1-yl)propan-2-yl]amine is unique due to its specific structural features, such as the presence of both a methyl group and a pyrrolidine ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may offer enhanced reactivity or selectivity in certain reactions .
Properties
IUPAC Name |
N,2-dimethyl-1-pyrrolidin-1-ylpropan-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-9(2,10-3)8-11-6-4-5-7-11/h10H,4-8H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIUFQJJPNLENQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCCC1)NC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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